molecular formula C18H11NO5 B1587543 3-(2-Benzoxazolyl)umbelliferyl acetate CAS No. 97004-78-9

3-(2-Benzoxazolyl)umbelliferyl acetate

Cat. No.: B1587543
CAS No.: 97004-78-9
M. Wt: 321.3 g/mol
InChI Key: QOLATYAXPIUNJO-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(2-Benzoxazolyl)umbelliferyl acetate undergoes various chemical reactions, including hydrolysis, which is a key reaction for its use in fluorescence studies . Upon enzymatic hydrolysis, the acetate group is removed, resulting in the formation of a highly fluorescent anionic molecule . This reaction is typically carried out under mild conditions using esterase enzymes. The compound may also participate in other reactions such as oxidation and substitution, depending on the reagents and conditions used.

Comparison with Similar Compounds

3-(2-Benzoxazolyl)umbelliferyl acetate is unique due to its specific fluorescence properties and its use as a fluorogenic substrate for esterases . Similar compounds include:

These compounds share structural similarities but differ in their specific applications and fluorescence properties.

Properties

IUPAC Name

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLATYAXPIUNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391569
Record name 3-(2-Benzoxazolyl)umbelliferyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97004-78-9
Record name 3-(2-Benzoxazolyl)umbelliferyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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